2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. For instance, the cyano group could be introduced using a cyanation reaction, and the trifluoromethyl group could be added using a trifluoromethylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings would likely contribute to the rigidity of the molecule, while the various functional groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could be reduced to form an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Mechanism of Action
Target of Action
The primary target of this compound is the adenocarcinoma breast cancer cell line (MCF-7) . The compound has been evaluated as an anticancer agent, showing promising cytotoxic effects against human breast cancer cells .
Mode of Action
The compound interacts with its targets, leading to a cytotoxic effect. This is evidenced by the detection of early and late apoptotic cells using Acridine orange/Ethidium bromide staining technique
Biochemical Pathways
Given its cytotoxic effects on breast cancer cells, it can be inferred that it likely interferes with pathways related to cell proliferation and survival .
Result of Action
The compound exhibits a promising cytotoxic effect against human breast cancer cells . In particular, it has shown effective activity compared to other compounds, with an IC50 value of 0.6±0.01 μg mL−1, which is lower than the reference drug doxorubicin (IC50 =1.6±0.02 μg mL−1) . This suggests that the compound could potentially be a potent anticancer agent.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide has been shown to interact with several enzymes and proteins, influencing various biochemical reactions. One of the primary interactions is with enzymes involved in the regulation of cell proliferation and apoptosis. The compound has demonstrated inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate the phosphorylation states of target proteins, thereby affecting cellular processes such as growth and survival .
Additionally, the compound has been observed to interact with proteins involved in the oxidative stress response. It can modulate the activity of antioxidant enzymes, potentially enhancing the cellular defense mechanisms against oxidative damage. This interaction is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating both intrinsic and extrinsic apoptotic pathways. This is achieved through the modulation of key apoptotic proteins, including caspases and Bcl-2 family members .
Furthermore, this compound has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. By modulating these pathways, the compound can affect cell proliferation, differentiation, and survival .
In addition to its effects on cancer cells, the compound has been shown to impact cellular metabolism. It can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. This effect on cellular metabolism is particularly relevant in the context of metabolic disorders and cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may undergo degradation, leading to a decrease in its biological activity .
Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of cancer treatment. Prolonged exposure to the compound can lead to the accumulation of apoptotic cells and a reduction in tumor growth .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage for therapeutic applications. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, the compound can exhibit toxic effects, including damage to normal tissues and organs .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity. This information is crucial for determining the therapeutic window and ensuring the safety and efficacy of the compound in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in modulating cellular metabolism. The compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By altering the activity of these enzymes, the compound can affect the overall metabolic flux and the levels of key metabolites within the cell .
Additionally, the compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), further influencing cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters .
Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological activity. The compound has been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments .
In the nucleus, the compound can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, the compound can affect mitochondrial function and energy metabolism. In the endoplasmic reticulum, the compound can modulate protein folding and stress responses .
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS2/c1-19-12(21)7-23-13-8(6-18)9(14(15,16)17)5-10(20-13)11-3-2-4-22-11/h2-5H,7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDADOZHVSYYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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